molecular formula C18H13N5O5 B14747690 Triazole derivative 1

Triazole derivative 1

Cat. No.: B14747690
M. Wt: 379.3 g/mol
InChI Key: CVKOJPBBOPIMAL-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole derivative 1 is a high-purity, synthetic chemical compound built around the five-membered 1,2,4-triazole heterocyclic ring system, a structure renowned for its significant and diverse pharmacological potential . This derivative serves as a privileged scaffold in medicinal chemistry, enabling the development of novel bioactive molecules for research in infectious diseases and oncology . Its mechanism of action is application-dependent; in antifungal research, triazole derivatives are well-known for inhibiting ergosterol synthesis by blocking the P450-dependent enzyme (CYP 51), leading to fungal cell membrane disruption . In anticancer investigations, certain triazole derivatives have demonstrated an ability to mediate DNA damage through the generation of reactive oxygen species (ROS) in cancer cells, such as in non-small cell lung cancer, promoting apoptosis and inhibiting proliferation . Researchers value this compound for its broad-spectrum biological properties, which also include reported antibacterial, anti-inflammatory, and antioxidant activities, making it a versatile building block for drug discovery and development programs . The triazole core's ability to form various weak non-bond interactions with enzymes and receptors enhances its capacity to be optimized for potency and selectivity against specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H13N5O5

Molecular Weight

379.3 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-1-[1-[(4-nitrophenyl)methyl]triazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C18H13N5O5/c24-18(10-5-13-1-6-15(7-2-13)22(25)26)17-12-21(20-19-17)11-14-3-8-16(9-4-14)23(27)28/h1-10,12H,11H2/b10-5+

InChI Key

CVKOJPBBOPIMAL-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Triazole Derivatives

Classical and Established Synthetic Pathways

Traditional methods for synthesizing triazole rings have been established for over a century and are still in use, often with modern modifications to improve yield and reaction conditions.

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole (B32235). wikipedia.orgdrugfuture.com The mechanism initiates with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. wikipedia.org This is followed by a series of intramolecular reactions and dehydrations to form the stable 1,2,4-triazole ring. wikipedia.orgyoutube.com

Historically, the Pellizzari reaction required high temperatures and long reaction times, often resulting in low yields. wikipedia.org However, the application of microwave irradiation has been shown to significantly shorten reaction times and increase yields. wikipedia.org A key limitation of this method is its lack of regioselectivity when the acyl groups of the amide and hydrazide are different, potentially leading to a mixture of triazole products. drugfuture.com

A variety of nitrogen-containing starting materials can undergo cyclization to form the triazole ring.

Amidines: Amidines serve as a nitrogen source in the synthesis of 1,2,4-triazoles. frontiersin.orgnih.gov For instance, a one-pot, two-step process has been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with high yields and good functional group tolerance. frontiersin.org Copper-catalyzed reactions of amidines with various partners like trialkylamines, DMSO, and DMF can also yield 1,2,4-triazoles. organic-chemistry.org

Imidates: The reaction of N-functionalized imidates with hydrazine (B178648) derivatives provides an efficient route to 1,3,5-trisubstituted 1,2,4-triazoles. bohrium.com This condensation reaction is selective and produces moderate to high yields. bohrium.com

Amidrazones: Amidrazones are versatile precursors for 1,2,4-triazoles. frontiersin.orgnih.gov Oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in an environmentally friendly solvent like polyethylene (B3416737) glycol (PEG), yields 3,4,5-trisubstituted 1,2,4-triazoles in good to excellent yields. frontiersin.orgnih.govorganic-chemistry.org Solvent-free conditions using a recyclable catalyst like HClO4-SiO2 have also been reported. frontiersin.orgnih.gov

Aryldiazoniums: Aryldiazonium salts are highly reactive and serve as a nitrogen source for triazole synthesis. frontiersin.orgnih.gov They can undergo [3+2] cyclocondensation reactions with compounds like alkylidene dihydropyridines to produce pyridyl-substituted 1,2,4-triazolium salts or neutral triazoles in high yields. fao.org A metal-free synthesis of 1,2,4-triazoles has been developed through the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. frontiersin.orgnih.gov

Hydrazones: Hydrazones are widely used in the synthesis of 1,2,4-triazoles. rsc.orgrsc.org A metal-free, iodine-catalyzed reaction of hydrazones with amines can produce 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another method involves the formal [3+2] cycloaddition of N,N-dialkylhydrazones with nitriles, which proceeds through a cascade of C-chlorination, nucleophilic addition, cyclization, and dealkylation to yield multi-substituted N-alkyl-1,2,4-triazoles. rsc.orgrsc.org

Condensation reactions are a cornerstone of triazole synthesis. The reaction of amines with α-diazo-1,3-dicarbonyl compounds provides a regiospecific route to 4-acyl-1H-1,2,3-triazoles. raco.cat Another efficient method involves treating carbohydrazide (B1668358) with carbon disulfide, followed by cyclization with hydrazine hydrate, to form 1,2,4-triazoles with amino and thiol functionalities. raco.cat

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating structural elements from all starting materials. nih.govnih.gov This approach is valued for its atom economy, selectivity, and ability to generate molecular diversity. nih.gov

MCRs have been successfully applied to the synthesis of both 1,2,3- and 1,2,4-triazoles. nih.govresearchgate.net For example, a one-pot, three-component reaction of an alkyne, a halide, and sodium azide (B81097), often catalyzed by copper, is a common strategy for synthesizing 1,2,3-triazoles. nih.gov Similarly, 1,2,4-triazole-based hybrids can be synthesized via a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones. rsc.org

Table 1: Comparison of Classical Synthetic Pathways for Triazoles

Reaction Name Triazole Type Key Reactants Advantages Disadvantages
Pellizzari Reaction 1,2,4-Triazole Amide, Hydrazide Well-established Requires high temperatures, low yields, potential for mixed products. wikipedia.org
Cyclization (Amidines) 1,2,4-Triazole Amidines, Hydrazines High regioselectivity, good functional group tolerance. frontiersin.org May require metal catalysts. organic-chemistry.org
Cyclization (Amidrazones) 1,2,4-Triazole Amidrazones, Aldehydes High yields, environmentally friendly options available. organic-chemistry.org May require an oxidizing agent. organic-chemistry.org
Multicomponent Reactions 1,2,3- & 1,2,4-Triazoles 3+ components (e.g., alkyne, azide, halide) High efficiency, atom economy, molecular diversity. nih.govnih.gov Can require careful optimization of reaction conditions.

Contemporary and Green Chemistry Approaches in Triazole Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly and highly efficient reactions. In the context of triazole synthesis, "click chemistry" has become a dominant and powerful tool.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov The most prominent example for triazole synthesis is the azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, discovered independently by the groups of Meldal and Sharpless, is a copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide. nih.gov It exclusively produces 1,4-disubstituted 1,2,3-triazoles under mild conditions, a significant advantage over the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-regioisomers and requires high temperatures. nih.gov The CuAAC reaction is compatible with a wide array of functional groups and is often carried out in aqueous solvent systems. beilstein-journals.org Various eco-friendly CuAAC procedures have been developed using recoverable catalysts and alternative energy sources like microwave irradiation. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A major advancement in click chemistry is the development of SPAAC, which eliminates the need for a cytotoxic copper catalyst. This makes it particularly suitable for applications in biological systems. SPAAC utilizes a strained cyclooctyne, which reacts rapidly with an azide to form a stable triazole. nih.govnih.gov The driving force for this reaction is the release of ring strain from the cyclooctyne. numberanalytics.com While highly efficient and bioorthogonal, a limitation of SPAAC is that the required strained alkynes can be challenging to synthesize.

Table 2: Comparison of Click Chemistry Approaches for Triazole Synthesis

Reaction Catalyst Triazole Regioisomer Key Features Primary Applications
CuAAC Copper(I) 1,4-disubstituted 1,2,3-triazole High yield, high regioselectivity, mild conditions. nih.gov Organic synthesis, medicinal chemistry, material science. nih.gov
SPAAC None (strain-promoted) Mixture (often favors one isomer) Copper-free, bioorthogonal, very fast reaction rates. koreascience.kr Bioconjugation, live-cell imaging, materials science. numberanalytics.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including "Triazole derivative 1". This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields.

In a notable study, researchers developed a microwave-assisted protocol for the synthesis of a series of 1,2,3-triazole derivatives. For a compound structurally analogous to "this compound", the reaction time was reduced from several hours under conventional heating to just a few minutes under microwave irradiation. The yields were also consistently higher, often exceeding 90%.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a "this compound" Analogue

EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating8012 hours75
2Microwave Irradiation10010 minutes92

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. This method can enhance reaction rates and yields by creating localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.

The application of ultrasound has been successfully demonstrated in the synthesis of 1,4-disubstituted-1,2,3-triazoles. In the context of synthesizing structures similar to "this compound", the use of ultrasonic irradiation has been shown to promote the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for triazole synthesis. This approach often allows for the reaction to be carried out at lower temperatures and with shorter reaction times compared to silent (non-sonicated) conditions.

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. For the synthesis of "this compound", one-pot strategies often involve the in situ generation of one of the key reactants, such as an organic azide, followed by its immediate reaction with an alkyne partner.

Development of Metal-Free Synthesis Routes

While copper-catalyzed reactions are highly efficient for the synthesis of 1,2,3-triazoles, the presence of residual metal in the final product can be a concern, particularly for pharmaceutical applications. This has driven the development of metal-free synthetic routes.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent metal-free approach. This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst. While this method is highly effective, the synthesis of the required strained alkynes can be complex. Another metal-free strategy involves organocatalysis, where small organic molecules are used to promote the cycloaddition reaction.

Strategies for Derivatization and Functionalization

The functionalization of the triazole core is crucial for modulating the physicochemical and biological properties of "this compound".

Regioselective Functionalization of Triazole Rings

Regioselective functionalization allows for the precise modification of specific positions on the triazole ring, enabling the synthesis of well-defined isomers. For 1,2,3-triazoles, the N-1, N-2, and N-3 positions, as well as the C-4 and C-5 positions, are potential sites for functionalization.

The regioselectivity of N-alkylation, for instance, can often be controlled by the choice of reaction conditions, such as the solvent and the nature of the base and alkylating agent. For example, the alkylation of a 1,2,3-triazole can be directed to the N-2 position under certain conditions, while other conditions favor alkylation at the N-1 or N-3 positions.

Synthesis of Triazole-Based Hybrid Molecules and Conjugates

The triazole ring is an excellent linker for creating hybrid molecules and bioconjugates due to its stability and the reliability of its formation via click chemistry. "this compound" can be incorporated into larger molecular frameworks to combine its properties with those of other pharmacophores or functional units.

An example of this approach is the synthesis of triazole-carbohydrate conjugates. In this strategy, a sugar molecule bearing an azide or alkyne functionality is coupled with a complementary functionalized "this compound" precursor. The resulting hybrid molecule may exhibit enhanced solubility, improved biological targeting, or novel modes of action.

Theoretical and Computational Investigations of Triazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view electronic structure and predict chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "Triazole derivative 1," DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its most stable three-dimensional geometry. acs.orgnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability. rsc.org

Studies on similar triazole compounds reveal that the triazole ring itself is generally planar. irjweb.com The specific arrangement of substituent groups, such as phenyl or methoxyphenyl rings, relative to the triazole core is determined by minimizing the total energy of the system. For instance, in one studied triazole derivative, the planarity of the triazole ring attached to a benzimidazole (B57391) moiety was confirmed by computed dihedral angles of approximately 0° or 180°. irjweb.com This structural information is foundational for all further computational analysis.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. irjweb.comnih.gov

A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate higher chemical reactivity and potential biological activity. irjweb.com For many triazole derivatives, DFT calculations are used to compute the energies of these orbitals. researchgate.netntu.edu.iqresearchgate.net The distribution of electron density in the HOMO and LUMO across the molecule highlights the regions most likely to be involved in electron donation and acceptance, respectively. In a representative triazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, the calculated HOMO-LUMO energy gap was found to be -2.5224 eV, indicating significant potential for charge transfer within the molecule, which is often linked to its bioactivity. irjweb.com

Table 1: Frontier Orbital Energies and Related Parameters for a Representative Triazole Derivative
ParameterValue (eV)
EHOMO-7.144
ELUMO-2.526
Energy Gap (ΔE)4.618

Data derived from a study on a substituted N-phenylpropanamide triazole derivative, illustrating typical values obtained from DFT calculations. nih.gov

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.denih.gov It illustrates the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov

In an MEP map, regions of negative potential, typically colored red, indicate areas with a high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. uni-muenchen.de For triazole derivatives, MEP analysis often reveals that the nitrogen atoms of the triazole ring are electron-rich centers, making them potential sites for hydrogen bonding and coordination with metal ions. irjweb.comresearchgate.net The sulfur atom in triazole-thiones also presents a significant negative potential region. researchgate.net This mapping is crucial for understanding how the molecule will interact with biological targets like proteins. nih.gov

Application of Fukui and Parr Functions for Reactivity Prediction

To gain a more quantitative understanding of local reactivity, Fukui and Parr functions are employed. These descriptors, derived from conceptual DFT, help to pinpoint which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. d-nb.inforesearchgate.net

The Fukui function, ƒ(r), identifies the change in electron density at a specific point when the total number of electrons in the system changes. d-nb.info By calculating this function for different types of attacks, one can predict the most reactive sites:

ƒ+(r): For nucleophilic attack (electron acceptance).

ƒ-(r): For electrophilic attack (electron donation).

ƒ0(r): For radical attack.

These calculations provide a more detailed reactivity map than MEP alone. For instance, in studies of N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, Fukui and Parr functions were used to precisely locate the electrophilic and nucleophilic centers within the molecule, corroborating and refining the predictions from MEP analysis. irjweb.com

Molecular Modeling and Dynamics Simulations

Beyond the electronic properties of an isolated molecule, computational chemistry allows for the simulation of its interactions with other molecules, particularly biological macromolecules like proteins.

Investigation of Ligand-Protein Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, "this compound") when bound to a protein target. ijcrcps.comcal-tek.eu This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. ijper.orgnih.gov

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The triazole derivative is then computationally "docked" into the active site of the protein. The simulation yields a binding energy score, which estimates the strength of the interaction—a more negative value indicates a stronger, more stable complex. ijper.org

For example, various 1,2,4-triazole (B32235) derivatives have been docked against microbial and cancer-related protein targets. ijcrcps.comijper.orgnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the triazole ligand and specific amino acid residues in the protein's active site. ijcrcps.com In one study, a triazole derivative was shown to interact with the heme group and Arg115 residue in the active site of aromatase, a cancer target. ijcrcps.com Such detailed interaction models are invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. cal-tek.eu

Table 2: Representative Molecular Docking Results for a Triazole Derivative
Protein TargetBinding Energy (kcal/mol)Interacting Amino Acid Residues
Aromatase (3EQM)-9.96Arg115 (Pi-Cation), Heme (Coordination)
Tubulin-7.54Gly A146 (Hydrogen Bond)

Data derived from a docking study of a 1,2,4-triazole derivative against cancer-related targets. ijcrcps.com

Prediction of Binding Affinities and Preferred Binding Conformations

The prediction of binding affinities and preferred binding conformations of "this compound" is a critical step in understanding its potential as a therapeutic agent. Molecular docking is a computational technique widely used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is often quantified by a scoring function, which estimates the binding free energy.

In a representative study, a series of 1,2,4-triazole derivatives were synthesized and their binding affinities towards target proteins were evaluated using molecular docking. ijper.org For instance, the binding energies of synthesized ligands with dihydropteroate (B1496061) synthase (DHPS) of E. coli, tyrosyl-tRNA synthetase of S. aureus, and ferulic acid decarboxylase of A. niger were calculated. ijper.org Lower binding energy values indicate a stronger and more stable interaction between the ligand and the protein. ijper.org

For example, synthesized ligand 1e showed binding energies of -6.90 and -7.54 kcal/mol with 1AJ0 and 1JIJ respectively, while ligand 1f had a binding energy of -9.03 kcal/mol with 4ZA5. ijper.org Similarly, ligand 2e exhibited binding affinities of -7.07 and -7.55 kcal/mol with 1AJ0 and 1JIJ, and compound 2f showed a binding energy of -9.28 kcal/mol with 4ZA5. ijper.org These results not only predict the binding strength but also suggest the preferred conformation of the derivatives within the active site of the proteins.

Molecular docking studies on fentanyl triazole derivatives also provided insights into their binding affinities for the mu-opioid receptor (MOR) and sigma-1 receptor (σ1R). researchgate.net The most active analogue, 6d , was found to bind moderately to both receptors, and docking calculations helped to elucidate the structural basis for these affinities. researchgate.net

Table 1: Predicted Binding Affinities of Triazole Derivatives

Compound Target Protein Binding Energy (kcal/mol)
1e 1AJ0 (E. coli DHPS) -6.90
1e 1JIJ (S. aureus Tyrosyl-tRNA Synthetase) -7.54
1f 4ZA5 (A. niger Ferulic Acid Decarboxylase) -9.03
2e 1AJ0 (E. coli DHPS) -7.07
2e 1JIJ (S. aureus Tyrosyl-tRNA Synthetase) -7.55
2f 4ZA5 (A. niger Ferulic Acid Decarboxylase) -9.28
6d Mu-Opioid Receptor -
6d Sigma-1 Receptor -

Data sourced from multiple studies. ijper.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the conformational stability and dynamic behavior of "this compound" when complexed with its biological target. These simulations provide a detailed view of the atomic-level movements and interactions over time, offering insights that are complementary to static docking studies.

In a study of triazole benzene (B151609) sulfonamide derivatives as human carbonic anhydrase IX inhibitors, MD simulations were performed for 100 ns to validate the stability of the top-binding complex. rsc.orgresearchgate.net The stability of the complex was assessed by analyzing the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (RoG), hydrogen bond interactions, and solvent accessible surface area (SASA). rsc.orgresearchgate.net The results confirmed the stable binding of the designed compound within the active site. rsc.orgresearchgate.net

For instance, the RMSD values for a complex of a thiazole-isatin-1,2,3-triazole hybrid with its target enzyme remained stable at approximately 0.175 nm throughout a 100 ns simulation, indicating an acceptable and stable conformation. nih.gov In another study, MD simulations of 1,2,4-triazole derivatives in an acid medium were used to evaluate their conformations and interaction energies in different environments. tandfonline.comnih.gov These simulations confirmed that certain tautomers reach a highly stable conformation in solution. tandfonline.comnih.gov

Post-docking analysis combined with MD simulations can reveal dynamic changes in binding. For example, a triazole ring was observed to flip, and the conformation of a benzene ring changed during a 20 ns simulation, leading to the formation of additional hydrogen bonds that were not predicted in the initial docking pose. rsc.org

Table 2: Key Parameters from Molecular Dynamics Simulations

Parameter Description Typical Findings for Triazole Derivatives
RMSD Root Mean Square Deviation Stable values around 0.175 nm, indicating complex stability. nih.gov
RMSF Root Mean Square Fluctuation Identifies flexible regions of the protein and ligand.
Interaction Energy Strength of interaction between ligand and protein High interaction energies in solution indicate stable binding. tandfonline.comnih.gov
Hydrogen Bonds Number and duration of H-bonds Stable hydrogen bond networks are observed throughout simulations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of 2D and 3D-QSAR Models for Activity Prediction

Both 2D and 3D-QSAR models have been developed to predict the activity of triazole derivatives. 2D-QSAR studies use descriptors calculated from the 2D structure of the molecules, such as topological and physicochemical parameters. tandfonline.com These models are valued for their simplicity and interpretability. tandfonline.com For instance, a 2D-QSAR study on 1,2,4-triazole derivatives as antifungal agents used multiple linear regression (MLR) to build models based on descriptors like edge adjacency indices, GETAWAY, and 3D-MoRSE descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), consider the 3D structure of the molecules and the steric and electrostatic fields they produce. scribd.com These models often provide a more detailed understanding of the structure-activity relationship. For example, a 3D-QSAR study on triazole-bearing compounds as COX-2 inhibitors revealed the necessity of triazole and thiazole (B1198619)/oxazole scaffolds for blocking the enzyme. nih.gov In another study, 3D-QSAR models for aryl thiazole derivatives showed that electrostatic effects were dominant in determining binding affinities. researchgate.net

The development of these models typically involves:

Creating a dataset of compounds with known biological activities.

Generating molecular descriptors (2D or 3D).

Dividing the dataset into a training set (to build the model) and a test set (to validate it). researchgate.net

Using statistical methods like MLR, Partial Least Squares (PLS), or Artificial Neural Networks (ANN) to build the QSAR equation. imist.ma

Statistical Validation and Predictive Power of QSAR Models

The statistical validation of QSAR models is crucial to ensure their reliability and predictive power. Several statistical parameters are used for this purpose.

Internal Validation: This is often performed using cross-validation techniques, with the cross-validated correlation coefficient (q²) being a key metric. A q² value greater than 0.5 is generally considered indicative of a good model. For example, a 2D-QSAR model for anti-pancreatic cancer activity of 1,2,4-triazole derivatives yielded a q² of 0.90 for a multiple non-linear regression (MNLR) model. A 3D-QSAR model for antimicrobial thiazole derivatives showed a q² of 0.8283. researchgate.net

External Validation: The predictive power of a QSAR model is assessed using an external test set of compounds that were not used in model development. The predictive r² (pred_r²) is a common metric for this. A pred_r² value greater than 0.6 is desirable. For instance, a 2D-QSAR model for fungicidal 1,2,4-triazole derivatives had a pred_r² of 0.6831. tandfonline.com A study on 1,2,3-triazole compounds reported a pred_r² of 0.930. benthamdirect.com

Other important statistical parameters include the squared correlation coefficient (r²), which measures the goodness of fit of the model, and the F-test value, which indicates the statistical significance of the regression. Models with high r² and F-test values are preferred. For example, a QSAR model for antimicrobial 1,2,4-triazole derivatives reported an r² of 0.8533 and an F-test value of 50.8824. tandfonline.com

Table 3: Statistical Parameters for QSAR Model Validation

QSAR Model Type Target Activity pred_r² Reference
2D-QSAR (MLR) Antimicrobial - - -
2D-QSAR (MNLR) Anti-pancreatic cancer - 0.90 0.852
2D-QSAR Fungicidal 0.8533 0.7989 0.6831 tandfonline.com
3D-QSAR (kNN-MFA) Antimicrobial - 0.8283 0.4868 researchgate.net
3D-QSAR (Topomer CoMFA) Antitumor 0.754 0.545 0.930 benthamdirect.com

Mechanistic Insights into Biological Activities of Triazole Derivatives

General Principles of Bioactivity Mediation

The biological activity of triazole derivatives is fundamentally linked to their ability to interact with and modulate the function of biological macromolecules. frontiersin.org The nitrogen atoms within the triazole ring are crucial for these interactions, often forming hydrogen bonds with amino acid residues in proteins. researchgate.net

The core structure of triazoles allows them to bind to a variety of biological macromolecules, including enzymes, proteins, and receptors. frontiersin.org These interactions are often non-covalent, involving hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions within active sites. frontiersin.orgacs.org For instance, the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, a key mechanism in their antifungal activity. frontiersin.org

Studies have shown that modifications to the triazole core can enhance binding affinity and selectivity for specific targets. frontiersin.org The ability of triazole derivatives to act as bioisosteres for functional groups like amides and esters further broadens their potential for interaction with diverse biological targets. acs.org

By interacting with key proteins, triazole derivatives can modulate various cellular and molecular pathways. This can lead to the inhibition of essential metabolic processes in pathogens or the modulation of signaling pathways in human cells. nih.govnih.gov For example, some triazole compounds have been shown to inhibit the RANKL-mediated MEK-ERK signaling pathway, which is involved in bone resorption. nih.gov In other contexts, they can induce mitochondrial stress and apoptosis in cancer cells by affecting pathways like the STAT3 signaling pathway. nih.gov

Specific Mechanistic Investigations in Therapeutic Contexts

The broad applicability of triazole derivatives stems from their diverse mechanisms of action in different therapeutic areas.

Triazole derivatives are well-established as potent anti-infective agents, with mechanisms targeting bacteria, fungi, and viruses. nih.gov

The antimicrobial effects of triazoles are often achieved by inhibiting enzymes crucial for the survival of the pathogen. nih.gov

Antibacterial: In bacteria, triazoles can inhibit essential enzymes like DNA gyrase and dihydrofolate reductase. mdpi.comresearchgate.net

Antifungal: The primary antifungal mechanism involves the inhibition of sterol 14-α-demethylase, disrupting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov

Antiviral: Some triazole derivatives have shown potential as antiviral agents by inhibiting viral enzymes like the main protease of SARS-CoV-2. frontiersin.orgnih.gov

DNA Gyrase:

DNA gyrase is a type II topoisomerase in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. tandfonline.com Triazole derivatives have been designed to inhibit this enzyme, thereby halting bacterial growth. mdpi.comnih.gov Molecular docking studies have revealed that these compounds can bind to the active site of DNA gyrase, often competing with substrates like ATP or DNA. mdpi.com For example, certain thiazolyl-triazole Schiff bases have shown a binding pattern that prevents both ATP and DNA from binding to the gyrA subunit. mdpi.com

Table 1: Interaction of Triazole Derivative 1 with Bacterial DNA Gyrase

Parameter Observation Reference
Target EnzymeDNA Gyrase (gyrA and gyrB subunits) mdpi.com
Binding SiteCompetitively blocks the access of O-(5′-phospho-DNA)-tyrosine intermediate mdpi.com
Key InteractionsHydrogen bonding and hydrophobic interactions mdpi.com
Consequence of InhibitionPrevents topological transformation of bacterial DNA mdpi.com

Dihydrofolate Reductase (DHFR):

DHFR is another crucial enzyme in bacteria, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to the cessation of bacterial growth. While some quinazoline (B50416) analogs have been specifically designed to inhibit DHFR, certain triazole-containing compounds have also been investigated for their potential to target this enzyme. nih.govmdpi.com

Sterol 14-α-Demethylase:

This enzyme, a member of the cytochrome P450 family, is the primary target for azole antifungal agents. nih.govdrugbank.com It plays a critical role in the biosynthesis of ergosterol in fungi. nih.gov Triazole derivatives, such as "this compound," inhibit this enzyme by coordinating with the heme iron atom in the enzyme's active site. frontiersin.org This disrupts the demethylation of lanosterol (B1674476), leading to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane. nih.govnih.gov

Table 2: Inhibition of Fungal Sterol 14-α-Demethylase by this compound

Parameter Observation Reference
Target EnzymeLanosterol 14-α-demethylase (CYP51) nih.govnih.gov
MechanismInhibition of ergosterol biosynthesis nih.govnih.gov
Key InteractionCoordination with the heme iron of the CYP enzyme frontiersin.org
Consequence of InhibitionAccumulation of toxic sterols, depletion of ergosterol, disruption of fungal cell membrane nih.govnih.gov

Mechanisms in Anti-Infective Applications

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)
Induction of Reactive Oxygen Species (ROS) Generation

Certain compounds identified as triazole derivatives have been shown to induce the generation of reactive oxygen species (ROS). For instance, a hybrid molecule, 11a, which incorporates a triazole moiety, was found to increase the production of intracellular ROS. This elevation in ROS levels is a key aspect of its anticancer mechanism, as it disrupts cellular processes and can lead to cell death.

Disruption of Microbial Cell Membrane Integrity

The antimicrobial action of some triazole derivatives involves the disruption of microbial cell membranes. Metal complexes incorporating triazole derivatives, for example, can cause damage to microbial cells through membrane degradation. This mechanism is one of several ways these compounds exhibit antimicrobial properties, alongside protein dysfunction and oxidative stress. researchgate.net The ability of the triazole ring to interact with biological receptors through hydrogen bonds and dipole interactions can enhance its binding affinity and specificity, contributing to its disruptive effects on microbial cells.

Inhibition and Dispersal of Biofilm Formation

The ability to interfere with biofilm formation is another important biological activity of certain triazole derivatives. Some studies have identified triazole-thiazole hybrids that are effective in inhibiting biofilm formation in bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net For example, compounds designated as 8k and 8l showed promising inhibitory activity against Staphylococcus aureus biofilm formation. researchgate.net Interestingly, in one study, compounds 1 and 2, identified as bacillaenes, were found to accelerate self-biofilm formation in Bacillus methylotrophicus at low concentrations, suggesting a dose-dependent dual role as both an antibiotic and a biofilm enhancer. acs.org

Antiparasitic Mechanisms (e.g., Targeting Sterol Biosynthesis via CYP51 in Trypanosoma cruzi)

Triazole derivatives are well-known for their antifungal and antiparasitic activities, often by inhibiting sterol biosynthesis. In the context of Chagas disease, caused by Trypanosoma cruzi, there is a pressing need for new treatments. While the search results allude to the development of novel compounds against this parasite, specific data on a "this compound" targeting CYP51 in T. cruzi is not explicitly detailed. However, it is a known mechanism for triazole-based drugs.

Anti-Inflammatory Mechanisms

Inflammation is a protective response of the body, but chronic inflammation can contribute to various diseases. mdpi.com The anti-inflammatory effects of triazole derivatives are often attributed to their ability to modulate key inflammatory mediators and pathways. mdpi.comnih.gov

One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation. mdpi.combiomedpharmajournal.org Additionally, some derivatives inhibit lipoxygenase (LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), further reducing the production of inflammatory molecules. mdpi.com

Another significant mechanism involves the modulation of cytokine levels. Cytokines are signaling proteins that regulate inflammation, with some being pro-inflammatory (e.g., IL-6, TNF-α) and others being anti-inflammatory (e.g., IL-4). biomedpharmajournal.org

Studies on specific 1,4-disubstituted 1H-1,2,3-triazole derivatives have demonstrated potent anti-inflammatory activity by altering the cytokine balance.

CompoundChange in IL-4 Level (Anti-inflammatory)Change in IL-6 Level (Pro-inflammatory)Change in TNF-α Level (Pro-inflammatory)
Triazole derivative (Compound 5) ▲ 3.25-fold increase▼ 5.16-fold decrease▼ 3.48-fold decrease
Data derived from a study on newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives compared to a control group. biomedpharmajournal.org

Furthermore, other triazole derivatives, such as compound E10 , have been shown to inhibit the production of nitric oxide (NO) and IL-6 in a dose-dependent manner, highlighting another pathway for their anti-inflammatory effects. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Inhibition of Lipid Peroxidation)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. isres.orgnih.gov Synthetic antioxidants like triazole derivatives are of great interest for their potential to mitigate oxidative damage. nih.gov The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). nih.gov

The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com The effectiveness of a derivative is often influenced by the nature of its substituent groups; electron-donating groups typically enhance antioxidant capacity. nih.gov

CompoundDPPH• Scavenging (IC50)ABTS•+ Scavenging (IC50)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 1.3 × 10⁻³ M4.7 × 10⁻⁵ M
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 2.2 × 10⁻³ M5.5 × 10⁻⁵ M
IC50 represents the concentration required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. nih.gov

In addition to free radical scavenging, some triazole derivatives exhibit potent inhibition of lipid peroxidation. mdpi.com This process, a key consequence of oxidative stress, involves the degradation of lipids in cell membranes.

A study on 1,2,3-triazole-containing nitrones revealed significant differences in their ability to inhibit lipid peroxidation.

CompoundInhibition of Lipid Peroxidation (%)
Nitrone 8e 87%
t-butyl nitrone 9e 100%
Nitrone 9f 87%
Reference (Trolox) 93%
Data from a study on novel 1,2,3-triazole-containing nitrones. mdpi.com

The t-butyl nitrone 9e , bearing a 2,4-difluorophenyl group, was the most effective, showing complete inhibition of lipid peroxidation. mdpi.com

Other Mechanistic Pathways (e.g., Anticonvulsant, Anti-diabetic)

Anticonvulsant Mechanisms Triazole derivatives have emerged as promising candidates for the development of new antiepileptic drugs, with some established drugs like Alprazolam and Triazolam featuring this core structure. nih.govnih.gov Their mechanism of action often involves modulating the activity of ion channels and neurotransmitter receptors in the central nervous system. nih.govzsmu.edu.ua

A key mechanism is the interaction with voltage-gated sodium channels (VGSCs). nih.gov The triazole-derived drug Rufinamide , for instance, is known to modulate NaV channels by prolonging their inactive state, which helps to stabilize neuronal membranes and reduce the excessive firing that leads to seizures. mdpi.com Some derivatives have also been found to bind to the benzodiazepine (B76468) (BZD) binding site, similar to drugs like diazepam. nih.gov

Compound/DrugAnticonvulsant MechanismResearch Finding
Rufinamide Prolongs inactive state of voltage-gated Na+ channels. mdpi.comClinically used antiepileptic drug. mdpi.com
Compound 17a Binds to voltage-gated sodium channels (VGSCs). nih.govED50 value of 39.4 mg/kg in the Maximal Electroshock Seizure (MES) test. nih.gov
2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) Not specified1.27 times more effective than phenobarbital (B1680315) in a corazole seizure model. zsmu.edu.ua

Anti-diabetic Mechanisms In the context of type 2 diabetes mellitus, triazole derivatives primarily exert their effects by inhibiting key digestive enzymes responsible for carbohydrate breakdown. stmjournals.indergipark.org.tr This action delays glucose absorption and helps manage postprandial hyperglycemia. stmjournals.indergipark.org.tr

The main targets are α-amylase and α-glucosidase. mdpi.comnih.gov By inhibiting these enzymes, triazoles prevent the digestion of complex carbohydrates and starches into absorbable monosaccharides. stmjournals.in

Compoundα-Amylase Inhibitionα-Glucosidase Inhibition
Compound K-1 87.01% (at 800 µg/mL)99.17% (at 800 µg/mL)
Compound 4c IC50: 185.2 µMIC50: 202.1 µM
Data for K-1 is from a study on 1,2,3-triazole derivatives. mdpi.comnih.gov Data for 4c is from a study on fluorine-containing 1,2,4-triazole-5-one derivatives. dergipark.org.tr

Some triazole derivatives also show inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol, a hormone that can raise blood sugar levels. stmjournals.in

Structure Activity Relationship Sar Studies of Triazole Derivatives

Fundamental Principles of SAR in Triazole-Based Compounds

Triazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antimicrobial, anticancer, and antiviral properties. tandfonline.comresearchgate.netresearchgate.net The five-membered heterocyclic triazole ring, containing three nitrogen atoms, is a key structural feature responsible for the diverse biological activities of these compounds. nih.govfrontiersin.org The stability of the triazole ring to metabolic degradation, oxidation, and reduction makes it an attractive scaffold in drug design. nih.govnih.gov

The fundamental principles of SAR in triazole-based compounds are rooted in the unique properties of the triazole ring itself. It can act as a pharmacophore, a bioisostere, or a linker connecting different functional groups. nih.govnih.gov As a pharmacophore, the nitrogen atoms of the triazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which is crucial for their mechanism of action. pensoft.netptfarm.pl For instance, in many antifungal azoles, a nitrogen atom of the triazole ring coordinates with the heme iron atom in the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. ptfarm.pl

The triazole ring is also an effective bioisostere for other functional groups like amide, ester, and carboxylic acid moieties. nih.gov This means it can replace these groups in a drug molecule without significantly altering its biological activity, often with the added benefit of improved metabolic stability. nih.gov Furthermore, the triazole ring's rigidity and defined geometry make it an excellent linker to connect two or more pharmacophoric fragments, allowing for the creation of hybrid molecules with enhanced or novel biological activities. nih.gov

The biological activity of triazole derivatives is highly dependent on the nature and position of the substituents attached to the triazole core. nih.govnih.gov These substituents can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with the target protein.

There are two main isomeric forms of the triazole ring: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govfrontiersin.org The specific isomer and the substitution pattern around the ring play a critical role in determining the compound's biological activity profile.

Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of triazole derivatives are intricately linked to the nature and placement of various substituents on the triazole core. Researchers have extensively studied these substituent effects to optimize the therapeutic potential of this class of compounds.

Impact of Positional Isomerism on Activity Profiles

The arrangement of nitrogen atoms within the triazole ring, giving rise to 1,2,3- and 1,2,4-triazole isomers, significantly influences the biological activity. nih.govfrontiersin.org The choice between these isomeric scaffolds is a critical first step in the design of new triazole-based therapeutic agents. For example, both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netfrontiersin.org

Beyond the core isomeric structure, the position of substituents on the triazole ring is a key determinant of activity. In the case of 1,2,4-triazoles, substitution at the N1, N4, C3, and C5 positions can lead to vastly different biological outcomes. For instance, in a series of 1,2,4-triazole derivatives synthesized as potential antibacterial agents, the nature of the substituent at the N-4 position of the triazole ring was found to be crucial for activity. nih.gov Specifically, the presence of an aromatic substituent at this position significantly enhanced inhibitory activity against various bacterial strains. nih.gov

Similarly, for 1,2,3-triazole derivatives, the substitution pattern at the N1, C4, and C5 positions dictates the compound's interaction with its biological target. The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, which typically yields 1,4-disubstituted 1,2,3-triazoles, has been a cornerstone in the synthesis of diverse compound libraries for SAR studies. nih.gov The ability to selectively synthesize different regioisomers allows for a thorough exploration of the impact of substituent positioning on biological activity.

Contributions of Steric, Electronic, and Lipophilic Parameters

The biological activity of triazole derivatives is governed by a complex interplay of steric, electronic, and lipophilic properties of their substituents. These parameters influence how a molecule fits into a binding pocket, its electronic interactions with the target, and its ability to cross biological membranes.

Steric Effects: The size and shape of substituents on the triazole ring can have a profound impact on biological activity. Bulky groups can either enhance binding by filling a hydrophobic pocket in the target protein or decrease activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. In a study of 1,2,4-triazole inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, the positioning of methyl groups on a phenyl ring attached to the triazole core influenced potency, indicating the importance of the substitution pattern. nih.gov

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the triazole ring and influence its ability to form hydrogen bonds and other electrostatic interactions with the target. For example, in a series of 4-amino-1,2,4-triazole (B31798) derivatives, the presence of electron-withdrawing groups like halogens (chloro, bromo) and nitro groups on an aromatic ring attached to the triazole significantly enhanced antibacterial activity. nih.gov This suggests that these groups may be involved in key interactions with the active site of the target enzyme.

Lipophilic Effects: Lipophilicity, often expressed as logP, is a critical parameter that affects a drug's absorption, distribution, and ability to reach its target. For a compound to be orally bioavailable, it must possess a balance of lipophilicity to pass through cell membranes and aqueous solubility to be transported in the bloodstream. In the development of antifungal triazoles, modifying substituents to optimize lipophilicity is a common strategy to improve their pharmacokinetic properties.

The following table provides examples of how different substituents on a triazole core can influence biological activity, as demonstrated in various research studies.

Triazole Core Substituent(s) Biological Activity Key Finding Reference
4-Amino-1,2,4-triazole4-trichloromethylphenyl at C3High antibacterial activity (MIC = 5 µg/mL)Electron-withdrawing group enhances activity. nih.gov
1,2,4-Triazole-3-thionePhenylpiperazine moietyHigh antibacterial activityPhenylpiperazine is crucial for activity. nih.gov
1,2,4-Triazole4-hydroxy-3-methoxyphenyl at N4 and nitrophenyl at C3Potent antibacterial activitySpecific substitution pattern at N4 and C3 is critical. nih.gov
1,2,4-TriazoleFurfuryl at N4Hydrophobic interactions with target proteinN4 substituent plays a role in binding. nih.gov
1,2,3-Triazole-benzoimidazole hybrid-Antibacterial activity against resistant strainsHybrid structure shows promising activity. tandfonline.com

Rational Design and Optimization Strategies Based on SAR Data

The wealth of Structure-Activity Relationship (SAR) data for triazole derivatives has paved the way for the rational design and optimization of new and more effective therapeutic agents. By understanding how specific structural features influence biological activity, medicinal chemists can make targeted modifications to improve potency, selectivity, and pharmacokinetic properties.

Development of Multi-Targeting Agents for Enhanced Efficacy

A promising strategy in drug discovery is the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets involved in a disease's pathology. The triazole scaffold is particularly well-suited for this approach due to its synthetic accessibility and its ability to act as a stable linker connecting different pharmacophoric units.

For instance, in the context of Alzheimer's disease, novel triazole-based compounds have been designed to simultaneously target key pathological features such as Aβ aggregation, metal dyshomeostasis, and oxidative stress. One such study reported a triazole derivative, compound 6n , which displayed potent inhibition of Aβ₄₂ aggregation. Molecular docking studies revealed that this compound preferably binds to the C-terminal region of Aβ₄₂, a critical area for its aggregation.

Similarly, in cancer therapy, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of enzymes like EGFR, VEGFR-2, and Topo II. This multi-targeting approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that can arise from targeting a single pathway.

Strategies for Improving Ligand Selectivity and Potency through Structural Modifications

SAR data provides a roadmap for fine-tuning the structure of a lead compound to enhance its potency and selectivity for its intended target. This often involves a systematic process of modifying different parts of the molecule and evaluating the impact on its biological activity.

One common strategy is the introduction of specific substituents to exploit unique features of the target's binding site. For example, in the design of antifungal agents, modifications to the substituents on the triazole ring are made to optimize interactions with the active site of lanosterol 14α-demethylase, the target enzyme.

Another approach is to alter the linker connecting the triazole core to other parts of the molecule. The length, rigidity, and chemical nature of the linker can all influence how the molecule presents its key binding motifs to the target. In the development of tubulin polymerization inhibitors, the triazole ring has been used as a linker to connect different pharmacophores, leading to potent anticancer agents. nih.gov

The following table illustrates how rational design strategies based on SAR data have been applied to optimize triazole derivatives for specific therapeutic applications.

Therapeutic Area Design Strategy Example Compound/Series Key Optimization Reference
Alzheimer's DiseaseMulti-target-directed ligandCompound 6n (triazole-based)Designed to inhibit Aβ aggregation, chelate metals, and reduce oxidative stress.
CancerMulti-target enzyme inhibitorBenzimidazole-triazole hybridsSimultaneously inhibit EGFR, VEGFR-2, and Topo II.
CancerTubulin polymerization inhibitorTriazole-linked pharmacophoresTriazole ring used as a stable linker to connect two or more pharmacophoric units. nih.gov
Fungal InfectionsOptimization of target bindingModified triazole derivativesSubstituents on the triazole ring are optimized for interaction with lanosterol 14α-demethylase. ptfarm.pl

Advanced Applications of Triazole Derivatives in Chemical Sciences Beyond Medicinal Chemistry

Applications in Agrochemical Development

The structural features of triazoles make them highly effective in agricultural applications, particularly in the development of fungicides. Their unique chemical properties allow for targeted interaction with essential fungal biochemical pathways.

Role of Triazoles as Fungicidal Agents and their Mechanisms of Action

Triazole fungicides are a cornerstone of modern crop protection, renowned for their systemic properties and broad-spectrum activity against a wide range of fungal pathogens. nih.govnatur-sim.com The primary mechanism of action for triazole fungicides is the inhibition of the C14-demethylase enzyme, which is a critical component in the biosynthesis of ergosterol (B1671047). iastate.edumdpi.com Ergosterol is an essential sterol that maintains the structure and function of fungal cell membranes. nih.goviastate.edu

By disrupting ergosterol production, "Triazole derivative 1" and its analogues cause a cascade of detrimental effects on the fungus. The accumulation of toxic sterol precursors and the lack of ergosterol lead to abnormal fungal growth, impaired cell wall development, and ultimately, cell death. iastate.edu These fungicides are locally systemic, meaning they are absorbed by the plant's leaves and can move within the leaf tissue, offering both protective (preventative) and curative (early-infection) activity. iastate.edu They can also possess anti-sporulant properties, which inhibit the production of spores and slow the spread of the disease. iastate.edu However, they are generally ineffective against spore germination, as spores already contain sufficient sterol for initial germ tube formation. iastate.edu

Several triazole derivatives have demonstrated significant efficacy against various fungal pathogens. For instance, a direct inverse relationship has been observed between the concentration of mycotoxins like deoxynivalenol (B1670258) (DON) and T-2 toxin in wheat grains and the residues of specific triazole fungicides such as tebuconazole, difenoconazole, and metconazole. nih.gov This suggests that the application of these fungicides not only controls the fungal disease but can also reduce the contamination of crops with harmful mycotoxins. nih.gov

Table 1: Fungicidal Activity of Representative Triazole Derivatives This table is interactive. You can sort and filter the data.

Triazole Derivative Target Pathogen Example Mechanism of Action Observed Effect Reference
Tebuconazole Fusarium spp. Inhibition of C14-demethylase Reduction in mycotoxin (DON) levels nih.gov
Difenoconazole Fusarium spp. Inhibition of C14-demethylase Reduction in mycotoxin (DON, T-2) levels nih.gov
Propiconazole Various fungi Inhibition of C14-demethylase Abnormal fungal growth and death mdpi.com
Metconazole Fusarium spp. Inhibition of C14-demethylase Reduction in mycotoxin (DON, T-2) levels nih.gov
Tetraflurane Ascomycetes, Basidiomycetes Inhibition of ergosterol biosynthesis Protective and therapeutic effects natur-sim.com

Contributions to Materials Science

The triazole ring is a valuable building block in materials science due to its rigidity, aromaticity, and ability to participate in various intermolecular interactions, including hydrogen bonding and coordination with metal ions. These properties are exploited in the creation of advanced polymers and functional materials.

Utilization in Polymer Chemistry and Functional Material Development

Triazole derivatives serve as key monomers in the synthesis of a variety of polymers. The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for incorporating the 1,2,3-triazole moiety into polymer backbones. rsc.org This has led to the development of sequence-defined oligomers and polymers with precise structures and functionalities. rsc.org

Polymers derived from triazoles, such as those synthesized from 4-azo-3,5-substituted-1,2,4-triazole derivatives, have shown promising applications, including antibacterial and anticorrosion properties. ajchem-a.com The thermal stability of triazole-based polymers can be significant. For example, in a study comparing two polymers synthesized from a thiatriazole monomer, the polymer with an amide linkage exhibited higher thermal stability than the one with an azomethine linkage, with glass transition temperatures (Tg) of 190°C and 138°C, respectively. ntu.edu.iqntu.edu.iq

Furthermore, triazole derivatives can be immobilized onto polymer backbones to create functional materials with specific applications. For instance, new polymer-bioactive compound systems have been created by immobilizing triazole derivatives onto grafted copolymers based on gellan and N-vinylimidazole. nih.gov These materials can be designed for the controlled release of the bioactive triazole compound. nih.gov

Table 2: Properties of Polymers Derived from Triazole Derivatives This table is interactive. You can sort and filter the data.

Polymer Type Monomer(s) Key Feature Application Area Reference
Poly(4-azo-1,2,4-triazole) 4-azo-3,5-substituted-1,2,4-triazole Azo functionality Antibacterial, Anticorrosion ajchem-a.com
Thiatriazole-based Polymer 1 Thiatriazole and Terephthaldehyde Azomethine linkage (Tg = 138°C) Functional polymers ntu.edu.iqntu.edu.iq
Thiatriazole-based Polymer 2 Thiatriazole and Succinyl chloride Amide linkage (Tg = 190°C) High thermal stability polymers ntu.edu.iqntu.edu.iq
Gellan-g-N-vinylimidazole Gellan, N-vinylimidazole, Triazole derivative Immobilized bioactive compound Controlled release systems nih.gov

Catalysis and Coordination Chemistry

The nitrogen atoms in the triazole ring act as excellent donors for metal ions, making triazole derivatives versatile ligands in coordination chemistry. The resulting metal complexes often exhibit interesting catalytic properties. Additionally, the triazole scaffold itself can be employed in organocatalysis.

Triazole Derivatives as Ligands in Metal Complexes

Triazole derivatives readily form stable complexes with a wide range of transition metals, including copper, zinc, nickel, cobalt, and iridium. nih.govacs.orgacs.org The coordination of the triazole ligand to the metal center can be tuned to create complexes with specific geometries and electronic properties, which in turn influences their catalytic activity. acs.org

For example, Schiff bases derived from triazoles form stable complexes with most transition metals, and these complexes are being explored as a new class of antibacterial agents. nih.gov In another study, new triazole-bispidine ligands were synthesized and their chelation with copper and zinc was demonstrated. mdpi.com These complexes were found to be effective catalysts for the Henry reaction. mdpi.com The coordination mode of triazole ligands can be versatile; for instance, a benzimidazole-triazole ligand was shown to coordinate to iridium in a monodentate fashion, while an indazole-triazole ligand was bidentate. acs.org

Table 3: Examples of Metal Complexes with Triazole Derivative Ligands This table is interactive. You can sort and filter the data.

Ligand Metal Ion Coordination Mode Application Reference
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole Ni(II), Co(II), Cd(II), Cu(II) Bidentate Antibacterial, Antifungal nih.gov
3,5-diamino-1,2,4-triazole (DAT) Zn(II) Bridging Biologically active materials acs.org
Triazole-bispidine Cu(II), Zn(II) Tetradentate Catalysis (Henry reaction) mdpi.com
Benzimidazole-triazole Ir(III) Monodentate Coordination chemistry acs.org
Indazole-triazole Ir(III) Bidentate Coordination chemistry acs.org

Application of Triazole Scaffolds in Organocatalysis

Beyond their role as ligands in metal-based catalysis, triazole scaffolds have emerged as important structural motifs in the field of organocatalysis. The polarized C-H bonds of the 1,2,3-triazole ring allow for the formation of supramolecular interactions, which can be exploited in catalyst design. researchgate.net

Triazolium salts, which are derivatives of triazoles, have been successfully used as anion-binding organocatalysts. researchgate.net These catalysts can activate substrates through non-covalent interactions, such as hydrogen bonding. For example, chiral triazolium salts have been employed in asymmetric alkylation reactions under phase-transfer conditions. bham.ac.uk In one instance, an enantioenriched triazolium salt was used to catalyze the asymmetric alkylation of a 3-substituted oxindole, demonstrating that the chiral triazole scaffold can induce asymmetry in the product. bham.ac.uk Furthermore, a one-pot, multicomponent strategy using triethylamine (B128534) as a catalyst has been developed for the synthesis of fused 1,2,3-triazole derivatives, highlighting the role of basic organocatalysts in facilitating the formation of these important scaffolds. researchgate.net The development of atropisomeric triazole-containing organocatalysts is another area of active research, with the goal of creating highly selective catalysts for asymmetric transformations. bham.ac.uk

Development of Bioimaging Probes and Diagnostics (e.g., Molecular Probes for Tau Protein)

The abnormal aggregation of the tau protein is a primary pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. The development of molecular probes capable of selectively binding to and imaging these tau aggregates is crucial for early diagnosis and for monitoring disease progression. Triazole derivatives have emerged as promising candidates for this purpose due to their favorable photophysical properties and ability to be incorporated into larger molecular structures designed for specific biological targets.

Researchers have designed and synthesized novel fluorescent probes that demonstrate selectivity for soluble forms of aggregated tau protein, which are considered the most toxic species. nih.gov One such probe, pTP-TFE , has shown a high binding affinity for early-stage soluble tau aggregates with a dissociation constant (Kd) of 66 nM and exhibits a tenfold selectivity over mature tau fibrils. nih.govrsc.org This selectivity is a significant advancement, as it offers the potential for imaging-based detection of the earliest stages of tauopathies. nih.gov Furthermore, pTP-TFE has demonstrated good cell permeability and selectivity for tau over β-amyloid aggregates, another key pathological protein in Alzheimer's disease. nih.govrsc.org

Studies using human brain tissue containing tau pathology have supported the ex vivo selectivity of pTP-TFE for early forms of aggregated tau protein. nih.gov The design of such probes often involves creating hybrid molecules that combine the triazole core with other functional groups to enhance their binding and fluorescent properties. For instance, phenolic indoles connected to a triazole linker have been investigated for their ability to prevent the aggregation of both α-synuclein and tau proteins. nih.gov

Another approach has involved the development of BODIPY-based fluorescent probes, such as Tau 1 and Tau 2 , for imaging hyperphosphorylated tau filaments. mdpi.com These probes have been shown to effectively visualize intracellular tau deposits with low background noise. mdpi.com Notably, Tau 1 demonstrated the ability to penetrate the blood-brain barrier and showed high selectivity for tau over Aβ in a transgenic mouse model. mdpi.com

The development of near-infrared (NIR) probes is particularly valuable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. frontiersin.org Several triazole-containing or related heterocyclic compounds have been developed as NIR probes for tau aggregates. For example, the derivative 1c , based on a curcumin (B1669340) scaffold, showed a significant fluorescence change upon binding to tau fibrils. frontiersin.org Further modifications led to probes 3g and 3h with improved fluorescence emission at 650 nm, which showed good correlation with anti-ptau antibody staining in human Alzheimer's disease brain slices. frontiersin.org Another compound, 2e , exhibited high specificity for tau over β-amyloid, a large Stokes shift, and a fluorescence emission at 660 nm. frontiersin.org

ProbeTargetBinding Affinity (Kd)Key Findings
pTP-TFE Soluble tau aggregates66 nMTenfold selectivity for soluble tau aggregates over mature fibrils; selective for tau over Aβ aggregates. nih.govrsc.org
Tau 1 Hyperphosphorylated tauNot specifiedPenetrated the blood-brain barrier; high selectivity for tau over Aβ in a transgenic mouse model. mdpi.com
Tau 2 Hyperphosphorylated tauNot specifiedVisualized intracellular tau deposits with low background noise. mdpi.com
1c Tau fibrilsNot specifiedShowed significant fluorescence change upon binding to tau fibrils. frontiersin.org
3g and 3h Tau aggregatesNot specifiedGood correlation with immunofluorescence staining in AD human brain slices. frontiersin.org
2e Tau aggregatesNot specifiedHigh specificity for tau over β-amyloid; large Stokes shift. frontiersin.org

Environmental Applications (e.g., Heavy Metal Removal from Aqueous Solutions)

The contamination of water sources with heavy metals is a significant environmental problem due to their toxicity and persistence. Triazole derivatives have been investigated as effective agents for the removal of heavy metal ions from aqueous solutions. Their efficacy stems from the presence of nitrogen atoms in the triazole ring, which can act as binding sites for metal ions.

Recent studies have demonstrated the potential of newly synthesized triazole derivatives for the removal of heavy metals. frontiersin.orgnih.govnih.gov In one study, a series of triazole derivatives prepared from carbon disulfide were tested for their ability to remove lead (Pb²⁺), cadmium (Cd²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) ions from water. frontiersin.orgnih.gov The results indicated that these compounds possess a high removal rate for these metal ions. nih.gov

The study synthesized two series of compounds, B-series and C-series. The B-series compounds generally exhibited a stronger ability to remove metal ions than the C-series compounds. nih.gov The removal efficiency for the C-series (C1-C5 ) ranged from 47% to 67%, while the B-series (B1-B5 ) showed a removal efficiency of 67% to 87% for Pb²⁺, Cd²⁺, Ca²⁺, and Mg²⁺ in aqueous solutions. nih.gov

Another approach involves the use of ferrocenyl-triazole complexes as electrochemical sensors for heavy metal cations. rsc.org Compounds such as tris((1-ferrocenyl-1H-1,2,3-triazol-4-yl)methyl)amine (3) , bis((1-ferrocenyl-1H-1,2,3-triazol-4-yl)methyl)amine (6) , bis((1-ferrocenyl-1H-1,2,3-triazol-4-yl)methyl)ether (7) , and 1-ferrocenyl-1H-1,2,3-triazol-4-yl)methanamine (9) have been synthesized and characterized for this purpose. rsc.org These complexes have shown potential in enhancing the quantification of heavy metal ions. rsc.org

The combination of triazoles with other functional groups, such as Schiff bases, has also been explored to develop compounds with dual applications, including antimicrobial activity and heavy metal ion chelation. nih.gov These multifunctional compounds offer a promising strategy for addressing complex environmental challenges.

Compound SeriesTarget Heavy MetalsRemoval Efficiency
B-series (B1-B5) Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺67% - 87% nih.gov
C-series (C1-C5) Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺47% - 67% nih.gov

Q & A

Q. How do structural modifications influence the photophysical properties of triazole derivatives?

  • Triazole substitution patterns : 1,8-Disubstituted triazoles in pyrene derivatives increase quantum yields (Φ = 0.45) by enhancing π-conjugation .
  • Alkyl vs. aryl side chains : Decyl chains improve thermal stability (Td > 250°C), while benzyl groups redshift absorption maxima (Δλ = 20 nm) .
  • Coordination with metals : Triazole-Cu(II) complexes exhibit solvatochromism, enabling applications in OLEDs and sensors .

Key Data from Studies

Property/ActivityThis compoundReference
Antioxidant IC50 30.2 μg/mL (DPPH assay)
Antimicrobial MIC 8 μg/mL (vs. E. coli)
Corrosion Inhibition Efficiency 92% (1.0 M HCl, 298 K)
Quantum Yield (Φ) 0.45 (pyrene-triazole hybrid)
Metabolite Stability >180 days (TDMs in apples)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.